4-Methyl-4H-pyrrolo[3,2-d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N2S |
|---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
4-methylpyrrolo[3,2-d][1,3]thiazole |
InChI |
InChI=1S/C6H6N2S/c1-8-3-2-5-6(8)9-4-7-5/h2-4H,1H3 |
InChI Key |
CXAGKVVQJYVLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1SC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Methyl 4h Pyrrolo 3,2 D Thiazole
Historical and Contemporary Approaches to Pyrrolo[3,2-d]thiazole Synthesis
The construction of fused heterocyclic systems like pyrrolo[3,2-d]thiazole relies on a foundation of well-established reactions for forming the individual pyrrole (B145914) and thiazole (B1198619) rings. Historically, methods such as the Hantzsch thiazole synthesis, which involves the cyclization of α-halocarbonyl compounds with thioamides, have been fundamental. nih.gov Similarly, classical pyrrole syntheses like the Knorr and Paal-Knorr reactions provide pathways to the five-membered nitrogen-containing ring. The challenge lies in orchestrating these reactions to form the specific fused [3,2-d] isomer.
Contemporary approaches increasingly favor methods that offer greater efficiency, atom economy, and control over regioselectivity. These include domino reactions, multi-component reactions (MCRs), and specialized cyclization and annulation techniques. While direct examples for the 4H-pyrrolo[3,2-d]thiazole ring are scarce in readily available literature, analogous syntheses of related fused systems provide a blueprint for potential strategies.
Cyclization Reactions for Pyrrolo[3,2-d]thiazole Ring Formation
Cyclization reactions are a cornerstone for the formation of bicyclic heterocycles. For the pyrrolo[3,2-d]thiazole system, this would typically involve forming one ring onto a pre-existing second ring. An analogous strategy is seen in the synthesis of the isomeric pyrrolo[2,3-d] nih.govnih.govnih.govthiadiazole system, where a key step is the Hurd-Mori reaction. nih.gov This reaction utilizes thionyl chloride for the cyclization to form the thiadiazole ring onto a pyrrolidine (B122466) precursor. nih.gov The success of such cyclizations can be highly dependent on the nature of protecting groups on the pyrrole nitrogen, with electron-withdrawing groups often favoring the reaction. nih.gov
Another relevant approach is the thermal isomerization of precursors, as demonstrated in the synthesis of 4H-pyrrolo[2,3-d]oxazoles from 5-(2H-azirin-2-yl)oxazoles. mdpi.com This atom-economical method proceeds through a nitrenoid-like transition state, followed by a 1,5-H-shift to yield the fused bicyclic system. mdpi.com A similar strategy, if a suitable precursor could be designed, might provide a pathway to the pyrrolo[3,2-d]thiazole skeleton.
Multi-component Reaction Strategies for Pyrrolo[3,2-d]thiazole Derivatives
Multi-component reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, are highly valued for their efficiency. While no specific MCR has been reported for the direct synthesis of 4H-pyrrolo[3,2-d]thiazole, MCRs are widely used to produce substituted thiazoles and pyrroles, which could serve as intermediates. For instance, polysubstituted thiazoles can be synthesized via four-component reactions using ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur. nih.gov Reviews of modern synthetic chemistry highlight numerous MCRs for generating pyrrole derivatives from simple starting materials like arylglyoxals. semanticscholar.orgresearchgate.net A hypothetical MCR approach to the target scaffold might involve a tandem sequence where a multi-component assembly first forms a substituted thiazole, which then undergoes a subsequent intramolecular cyclization to form the fused pyrrole ring.
Annulation Techniques in the Synthesis of Pyrrolo[3,2-d]thiazole Analogues
Annulation, the formation of a new ring onto an existing one, is a key strategy for building fused systems. In the synthesis of related pyrano[2,3-d]thiazoles, an organocatalyzed [4+2] annulation of 5-ylidenethiazol-4-ones with malononitrile (B47326) has been effective. nih.gov This cascade reaction provides a route to structurally diverse fused heterocycles with high efficiency. nih.gov The development of a similar annulation strategy, perhaps starting from a functionalized pyrrole and a suitable three-atom thiazole precursor, could represent a viable, albeit currently unexplored, route to the pyrrolo[3,2-d]thiazole core.
Specific Synthetic Routes for 4-Methyl-4H-pyrrolo[3,2-d]thiazole and its Functionalized Precursors
Direct, documented synthetic routes to the specific compound this compound are not prominently featured in scientific literature. However, the synthesis of its isomer, 4-Methyl-pyrrolo[2,3-d] nih.govnih.govnih.govthiadiazole-6-carboxylic acid methyl ester, has been described. nih.gov This synthesis starts from a protected pyrrolidine precursor and employs a Hurd-Mori cyclization as the key step to form the fused thiadiazole ring. nih.gov
The synthesis of the target compound would likely require a multi-step sequence, starting with a 2-substituted pyrrole. A plausible, though hypothetical, route could involve:
N-methylation of a suitable pyrrole-2-thioamide or a related precursor to install the required methyl group at the 4-position.
Reaction with a two-carbon electrophile, such as an α-haloketone or α-haloacetaldehyde, to build the thiazole ring, in a manner analogous to the Hantzsch synthesis.
The table below outlines a potential, yet to be validated, synthetic approach based on these classical reactions.
| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |
| 1 | Pyrrole-2-carboxaldehyde | Lawesson's Reagent | Toluene, reflux | Pyrrole-2-carbothioamide |
| 2 | Pyrrole-2-carbothioamide | Methyl iodide, Base (e.g., NaH) | THF | 1-Methylpyrrole-2-carbothioamide |
| 3 | 1-Methylpyrrole-2-carbothioamide | Chloroacetaldehyde | Reflux | This compound |
This table represents a hypothetical synthetic pathway and has not been experimentally verified based on available literature.
Derivatization and Functionalization Strategies for the this compound Core
Once the this compound core is synthesized, further derivatization would be crucial for exploring its chemical space. Strategies would likely target the C-H bonds on both the pyrrole and thiazole rings.
Regioselective Substitutions on the Pyrrolo[3,2-d]thiazole System
The regioselectivity of substitution reactions on the this compound ring system would be dictated by the electronic nature of the fused bicycle. The pyrrole ring is generally electron-rich and susceptible to electrophilic substitution, while the thiazole ring is more electron-deficient.
Drawing parallels from related systems, electrophilic substitution reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, or halogenation would likely occur on the electron-rich pyrrole portion of the molecule. The exact position of substitution would depend on the directing effects of the fused thiazole ring and the N-methyl group.
Conversely, functionalization of the thiazole ring might require different strategies. For instance, in the development of a 2H-thiazolo[4,5-d] nih.govnih.govnih.govtriazole system, a sulfone group was installed on the thiazole ring, which then acted as a versatile handle for subsequent SNAr reactions, metal-catalyzed couplings, and radical alkylations. nih.gov A similar approach could potentially be applied to the pyrrolo[3,2-d]thiazole core to achieve regioselective functionalization on the thiazole moiety.
The table below summarizes potential regioselective reactions, though their applicability to the specific target compound requires experimental validation.
| Reaction Type | Reagents | Expected Position of Substitution |
| Vilsmeier-Haack | POCl₃, DMF | Pyrrole ring (likely C5 or C6) |
| Bromination | NBS, CCl₄ | Pyrrole ring (likely C5 or C6) |
| Acylation | Acyl chloride, Lewis Acid | Pyrrole ring (likely C5 or C6) |
| Lithiation/Metalation | n-BuLi, TMEDA | Thiazole ring (likely C2) |
Modifications at the N-Methyl Position of this compound
The N-methyl group on the pyrrole ring of this compound is a key site for synthetic modification, allowing for the diversification of the core structure. While literature specifically detailing these modifications on this exact molecule is specialized, established methodologies for N-alkylation and N-demethylation of pyrrole and other N-heterocycles are broadly applicable.
N-Demethylation: The removal of the methyl group to yield the parent 4H-pyrrolo[3,2-d]thiazole can be approached through several chemical and biological methods. Classical chemical protocols for N-demethylation often involve harsh conditions. researchgate.net An alternative is the iron salt-mediated Polonovski reaction, which has been shown to efficiently N-demethylate certain tertiary N-methyl amine oxides. nih.gov Enzymatic approaches, such as the use of N-demethylases or oxidases like sarcosine (B1681465) oxidase, offer a milder alternative for removing methyl groups from N-methyl-L-amino acids, a reaction that could potentially be adapted for heterocyclic compounds. researchgate.net
Transalkylation/Further Alkylation: The nitrogen of the pyrrole scaffold can be subjected to various alkylation reactions. In related heterocyclic systems, N-alkylation of pyrroles, indoles, and imidazoles is commonly achieved using alkyl halides in the presence of a base like potassium hydroxide (B78521) or potassium carbonate in solvents such as dimethylformamide (DMF). organic-chemistry.org The use of ionic liquids can also facilitate highly regioselective N-substitution. organic-chemistry.org For instance, N-methylated pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been synthesized as part of the development of selective kinase inhibitors, highlighting the importance of the N-alkyl substituent in modulating biological activity. sci-hub.se These established methods suggest that the N-H analogue of this compound could be readily alkylated with a variety of alkylating agents to produce a library of N-substituted derivatives.
| Modification | General Method | Reagents/Conditions | Potential Product | Reference |
| N-Demethylation | Polonovski Reaction | Iron Salts, N-oxide formation | 4H-pyrrolo[3,2-d]thiazole | nih.gov |
| N-Demethylation | Enzymatic | N-demethylase / Oxidase | 4H-pyrrolo[3,2-d]thiazole | researchgate.net |
| N-Alkylation | Base-mediated | Alkyl halide, K2CO3, DMF | 4-Alkyl-4H-pyrrolo[3,2-d]thiazole | organic-chemistry.org |
| N-Methylation | Direct Methylation | Tetramethylammonium fluoride (B91410) (TMAF) | This compound | organic-chemistry.org |
Hybrid Molecule Construction Featuring the Pyrrolo[3,2-d]thiazole Scaffold
The fusion of distinct bioactive heterocyclic scaffolds into a single hybrid molecule is a powerful strategy in medicinal chemistry to create compounds with novel or enhanced properties. The pyrrolo[3,2-d]thiazole core is an attractive building block for such endeavors.
The synthesis of hybrid molecules can be achieved by forming a covalent linkage between the pyrrolo[3,2-d]thiazole scaffold and another molecular moiety. For example, thiazole-integrated pyrrolotriazinone derivatives have been synthesized, combining the structural features of both heterocycles to target specific biological pathways. nih.gov This approach involves preparing a functionalized pyrrole precursor which is then used to construct the second heterocyclic ring system.
In a similar vein, research has shown the successful synthesis of complex molecules where a thiazole ring is linked to other heterocycles like pyrimidine (B1678525) or benzofuran. nih.govcumhuriyet.edu.tr A common strategy involves a multi-step synthesis beginning with the construction of a functionalized thiazole, which is then elaborated through reactions like nucleophilic aromatic substitution to attach the second heterocyclic unit. nih.gov For instance, a series of 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives were synthesized by first preparing 2-amino-4-(3,4,5-trimethoxyphenyl)thiazole, followed by its reaction with a substituted pyrimidine. nih.gov This modular approach allows for the generation of a diverse library of hybrid molecules.
| Hybrid Scaffold | Synthetic Strategy | Key Intermediates | Reference |
| Pyrrolotriazinone-Thiazole | Tandem cyclization | Thiazole hydrazone derivatives | nih.govresearchgate.net |
| Pyrimidine-Thiazole | Nucleophilic Aromatic Substitution | 2-Amino-thiazole derivative, Chloropyrimidine | nih.gov |
| Pyrrolo[2,1-b] researchgate.netnih.govbenzothiazole (B30560) | Intramolecular Cyclization | o-Aminothiophenol, 4-oxo acid derivatives | beilstein-journals.org |
Mechanistic Elucidation of Synthetic Pathways and Process Optimization for Pyrrolo[3,2-d]thiazoles
The synthesis of the pyrrolo[3,2-d]thiazole ring system can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being a foundational method. This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.com In the context of this compound, this would likely involve the reaction of a 3-halo-1-methylpyrrolidin-2-one derivative with a suitable thioamide source.
Mechanistic Insights: The Hantzsch synthesis mechanism initiates with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration results in the formation of the aromatic thiazole ring. youtube.com The aromaticity of the final product is a significant driving force for the reaction.
Process Optimization: The efficiency of the synthesis of pyrrolo-fused thiazoles is highly dependent on reaction conditions and the nature of the substituents. Studies on the synthesis of related pyrrolo-thiadiazoles have shown that the nature of the N-substituent on the pyrrole ring is critical. nih.gov Electron-donating groups, such as alkyl groups, can lead to poor conversion rates, whereas electron-withdrawing groups can give superior yields. nih.gov This suggests that for the synthesis of this compound, careful optimization of the reaction conditions (e.g., temperature, solvent, and base) is necessary to overcome the potential for lower reactivity conferred by the N-methyl group.
Optimization strategies can include:
Solvent and Base Selection: The choice of solvent and base can significantly impact the rate and yield of N-alkylation and subsequent cyclization steps.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of various thiazole derivatives, often leading to higher yields and shorter reaction times. nih.gov
Catalyst Choice: For multi-component reactions leading to complex thiazole systems, the choice of catalyst can be crucial for achieving high efficiency and selectivity.
Starting Material Stability: In reactions requiring harsh conditions, the stability of the starting materials and intermediates can be a limiting factor, leading to decomposition and reduced yields. nih.gov
A thorough understanding of the reaction mechanism allows for rational process optimization, leading to more efficient and scalable syntheses of this compound and its derivatives.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Methyl 4h Pyrrolo 3,2 D Thiazole Derivatives
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Methyl-4H-pyrrolo[3,2-d]thiazole derivatives, ¹H and ¹³C NMR spectroscopy are critical for confirming the connectivity of the fused ring system and the position of substituents.
The ¹H NMR spectrum of a this compound derivative is expected to show characteristic signals for the aromatic protons on the pyrrole (B145914) and thiazole (B1198619) rings, as well as a distinct singlet for the N-methyl group. The chemical shifts (δ) of the ring protons are influenced by the electron density of the heterocyclic system and the nature of any substituents. For comparison, in the related 4-methylthiazole, the proton at the C2 position typically appears at a lower field (δ ~8.5-9.0 ppm) due to the deshielding effect of the adjacent nitrogen and sulfur atoms, while the proton at the C5 position appears at a higher field (δ ~7.0-7.5 ppm). bldpharm.com The methyl group protons would likely resonate in the upfield region (δ ~2.0-3.0 ppm). bldpharm.com
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic environment. For instance, carbons adjacent to heteroatoms (N and S) will exhibit different chemical shifts compared to other carbons in the ring system. In related thiazole-containing compounds, the C=N carbon can appear in the range of δ 150-170 ppm.
A hypothetical ¹H and ¹³C NMR data table for a generic this compound derivative is presented below, based on known values for similar heterocyclic systems.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| N-CH₃ | 3.5 - 4.0 (s, 3H) | 30 - 35 |
| Pyrrole-H | 6.5 - 7.5 (m) | 100 - 120 |
| Thiazole-H | 7.0 - 8.5 (m) | 115 - 150 |
| C=N (Thiazole) | - | 150 - 170 |
| Bridgehead C | - | 120 - 140 |
Mass Spectrometry (MS) in the Identification and Fragmentation Analysis of Pyrrolo[3,2-d]thiazole Compounds
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound derivatives, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺. The fragmentation of this molecular ion would provide valuable structural information. The stability of the fused aromatic ring system would likely lead to characteristic fragmentation pathways. Common fragmentation patterns for related thiazole-containing heterocycles often involve the cleavage of the thiazole ring. sapub.org For instance, the loss of small, stable molecules such as HCN or acetylene (B1199291) from the molecular ion is a common fragmentation pathway for nitrogen-containing heterocycles. The presence of the methyl group might lead to the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion.
A plausible fragmentation pathway for this compound is outlined below:
| Ion | m/z (relative abundance) | Proposed Structure/Fragment Lost |
| [M]⁺ | High | Molecular Ion |
| [M-H]⁺ | Moderate | Loss of a hydrogen radical |
| [M-CH₃]⁺ | Moderate to High | Loss of a methyl radical |
| [M-HCN]⁺ | Moderate | Loss of hydrogen cyanide from the pyrrole ring |
| [M-C₂H₂S]⁺ | Low to Moderate | Cleavage of the thiazole ring |
Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound derivatives would exhibit characteristic absorption bands corresponding to the vibrations of the various bonds within the molecule.
The key vibrational modes expected in the IR spectrum include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the fused heterocyclic system, and various bending vibrations. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=N stretching vibration of the thiazole ring is expected to appear in the 1650-1550 cm⁻¹ region. researchgate.net The C=C stretching vibrations of the aromatic rings would also fall within this range. The presence of the methyl group would be confirmed by C-H stretching bands around 2950-2850 cm⁻¹ and bending vibrations around 1450 and 1375 cm⁻¹.
A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Methyl C-H | 2850 - 2960 | Stretching |
| C=N (Thiazole) | 1550 - 1650 | Stretching |
| C=C (Aromatic) | 1400 - 1600 | Stretching |
| Methyl C-H | 1375, 1450 | Bending |
| C-S | 600 - 800 | Stretching |
X-ray Crystallography for Definitive Solid-State Structural Determination of Pyrrolo[3,2-d]thiazole Derivatives
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound. A successful single-crystal X-ray diffraction analysis of a this compound derivative would yield precise bond lengths, bond angles, and intermolecular interactions in the solid state.
The crystal structure would confirm the planarity of the fused pyrrolo[3,2-d]thiazole ring system. Analysis of the packing of molecules in the crystal lattice can reveal the presence of intermolecular interactions such as π-π stacking or hydrogen bonding if suitable functional groups are present on the derivative. For instance, in the crystal structure of 2-(2,4-dimethyl pyrrolyl) benzothiazole (B30560), the five-membered heterocyclic thiazole ring is coplanar with its fused benzene (B151609) ring. researchgate.net Similar planarity would be expected for the pyrrolo[3,2-d]thiazole core.
A hypothetical table of crystallographic data for a this compound derivative is presented below, illustrating the type of information that would be obtained from such an analysis.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1045.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.45 |
| R-factor | < 0.05 |
This comprehensive suite of analytical techniques provides a powerful approach to the complete structural characterization of this compound and its derivatives, ensuring a solid foundation for any further investigation into their chemical and biological properties.
Molecular and Cellular Mechanisms of Action of Pyrrolo 3,2 D Thiazole Derivatives in Vitro Studies
Enzyme Inhibition Profiles and Identification of Specific Biological Targets
Derivatives of pyrrolo-fused heterocyclic systems have been evaluated against several classes of enzymes, demonstrating a range of inhibitory potentials.
Kinase Inhibition Potentials (e.g., Protein Kinases, EGFR, JAK3)
While specific data on 4-Methyl-4H-pyrrolo[3,2-d]thiazole is limited, research on related structures highlights the potential of the pyrrolo-fused scaffold in kinase inhibition. A series of pyrrolo[3,2-c]pyridine derivatives were assessed for their inhibitory effect against FMS kinase, a member of the type III receptor tyrosine kinase family implicated in various cancers and inflammatory disorders. researchgate.net Among the tested compounds, one derivative, compound 1r , emerged as a potent and selective inhibitor of FMS kinase with an IC₅₀ value of 30 nM. researchgate.net This potency was 3.2 times greater than the lead compound, KIST101029. researchgate.net When screened against a panel of 40 different kinases, compound 1r showed high selectivity for FMS, with significantly lower inhibition of other kinases like FLT3 (D835Y) and c-MET. researchgate.net
Furthermore, the integration of a thiazole (B1198619) ring with a pyrrolo-based structure has been explored for anticancer properties. A series of thiazole-integrated pyrrolotriazinone derivatives were synthesized and evaluated for their potential as PI3K (Phosphoinositide 3-kinase) inhibitors. google.com The PI3K pathway is crucial for regulating cell growth and survival and is often dysregulated in cancer. google.com Preliminary results showed that these hybrid compounds exhibited significant cytotoxic effects against various cancer cell lines and could reduce the protein levels of PI3K in these cells, indicating a potential mechanism of action through this key signaling pathway. google.com
Table 1: Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives Use the filter function to explore the data.
| Compound | Target Kinase | Inhibition Type | IC₅₀ (nM) | Source |
|---|---|---|---|---|
| Compound 1r | FMS | Inhibitor | 30 | researchgate.net |
| Compound 1e | FMS | Inhibitor | 60 | researchgate.net |
| KIST101029 (Lead Compound) | FMS | Inhibitor | 96 | researchgate.net |
Hydrolase Inhibition Activities (e.g., α-glucosidase, Carbonic Anhydrase)
Direct in vitro studies of this compound derivatives against hydrolases like α-glucosidase and carbonic anhydrase are not extensively documented in the available research. However, related heterocyclic structures have shown activity. For instance, a series of novel pyrano[3,2-c]quinoline-1,2,3-triazole hybrids were synthesized and evaluated as potential anti-diabetic agents, demonstrating significant inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. regulations.gov One compound from this series, compound 8k , was identified as the most potent agent, with an IC₅₀ value of 1.19 µM, exhibiting a competitive mode of inhibition. regulations.gov
Similarly, while not involving a pyrrole (B145914) ring, derivatives of benzothiazole (B30560) have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.net Certain primary sulphonamide compounds containing guanidine (B92328) were shown to inhibit hCA I, II, and VII with Kᵢ values ranging from the low nanomolar to micromolar levels, while being inactive against hCA IV. researchgate.net These findings suggest that the thiazole motif can be a key component in the design of inhibitors for specific hydrolase enzymes.
Protease Inhibition Mechanisms (e.g., Blood Coagulation Factors Xa, XIa, Thrombin)
The pyrrolo[3,2-d]thiazole scaffold has been identified as a potential core structure for inhibitors of key proteases in the blood coagulation cascade. Patent literature for Edoxaban, a Factor Xa (FXa) inhibitor, lists pyrrolo[3,2-d]thiazole as a possible heterocyclic system for such agents. researchgate.net Inhibition of FXa is a critical therapeutic strategy as it reduces the generation of thrombin and subsequent thrombus formation. researchgate.net
While specific inhibitory data for a pyrrolo[3,2-d]thiazole derivative is not detailed, studies on other synthetic inhibitors highlight the mechanism. Selective FXa inhibitors like DX-9065a and JTV-803 have been shown to suppress thrombin generation by over 70% in vitro. A key finding was that these FXa inhibitors did not significantly prolong the initial thrombin forming time, which is considered important for hemostasis via platelet activation. In a related context, an indole-based derivative, which shares a bicyclic aromatic structure with the pyrrolo-fused systems, was identified as a potent thrombin inhibitor.
Receptor Modulation and Ligand-Receptor Interaction Studies
The interaction of pyrrolo[3,2-d]thiazole derivatives with cellular receptors is a less explored area compared to enzyme inhibition.
Adenosine (B11128) Receptor Antagonism by Pyrrolo[3,2-d]thiazole Derivatives
Based on available literature, there is no significant evidence to suggest that the pyrrolo[3,2-d]thiazole scaffold is a privileged structure for potent antagonism of adenosine receptors. Research into non-xanthine adenosine receptor antagonists has largely focused on other heterocyclic systems. Notably, derivatives of pyrazolo-triazolo-pyrimidine have been extensively developed as highly potent and selective antagonists for the A₁, A₂ₐ, and A₃ adenosine receptor subtypes. These compounds have demonstrated high binding affinities, often in the low nanomolar range, highlighting the specific structural requirements for effective receptor modulation in this target class.
Investigation of Cellular Biological Effects
In vitro cellular assays have provided insight into the potential therapeutic applications of pyrrolo-fused heterocyclic compounds, particularly in oncology and inflammation. The FMS kinase inhibitor, compound 1r (a pyrrolo[3,2-c]pyridine), demonstrated a potent anti-proliferative effect against a panel of six ovarian, two prostate, and five breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. researchgate.net Importantly, the compound showed selectivity for cancer cells over normal fibroblasts. researchgate.net Furthermore, it inhibited CSF-1-induced growth of bone marrow-derived macrophages (BMDM) with an IC₅₀ of 84 nM, suggesting potential anti-inflammatory applications. researchgate.net
In another study, new N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone were assessed for anti-inflammatory activity. researchgate.net In cell-based assays, these molecules were found to increase the viability of cells that had been pre-incubated with the pro-inflammatory agent lipopolysaccharide (LPS). researchgate.net They also reduced the levels of reactive oxygen and nitrogen species (RONS) under conditions of induced oxidative stress, indicating a cellular antioxidant effect. researchgate.net
Table 2: In Vitro Cellular Effects of Pyrrolo-Fused Derivatives Use the filter function to explore the data.
| Compound | Cell Line | Biological Effect | IC₅₀ | Source |
|---|---|---|---|---|
| Compound 1r | Various Cancer Lines (Ovarian, Prostate, Breast) | Anti-proliferative | 0.15–1.78 µM | researchgate.net |
| Compound 1r | Bone Marrow-Derived Macrophages (BMDM) | Inhibition of CSF-1 induced growth | 84 nM | researchgate.net |
| KIST101029 | Bone Marrow-Derived Macrophages (BMDM) | Inhibition of CSF-1 induced growth | 195 nM | researchgate.net |
| Pyrrolo[3,4-d]pyridazinone derivatives | NHDF (Normal Human Dermal Fibroblasts) | Increased viability after LPS challenge | Not Applicable | researchgate.net |
| Pyrrolo[3,4-d]pyridazinone derivatives | NHDF (Normal Human Dermal Fibroblasts) | Reduction of RONS | Not Applicable | researchgate.net |
Cytotoxic Effects on Defined Cell Lines and Associated Pathways
Pyrrolo[3,2-d]thiazole and its related derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanisms underlying this cytotoxicity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Thiazole-integrated pyrrolotriazinone derivatives have been shown to exhibit notable cytotoxic activities against human breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines. nih.govresearchgate.net These compounds are thought to exert their effects by potentially inhibiting the PI3K signaling pathway, which is frequently dysregulated in cancer and plays a vital role in cell growth and survival. nih.govresearchgate.net Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives have shown strong cytotoxic activity against MCF-7 and A549 cells. nih.gov The cytotoxic mechanism of these compounds is linked to the induction of apoptosis, characterized by an increase in late apoptotic cells and cell cycle arrest. nih.gov Western blot analysis has revealed that these derivatives can trigger the intrinsic mitochondrial apoptosis pathway by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to increased levels of caspase-9, caspase-3, and cleavage of PARP. nih.gov
Furthermore, a series of bis-thiazole derivatives have been synthesized and screened for their cytotoxic activities against breast, ovarian, and cervical cancer cell lines. frontiersin.org Some of these compounds exhibited remarkable cytotoxic activities, with IC50 values in the nanomolar range. frontiersin.org The apoptotic pathways activated by these bis-thiazoles in ovarian cancer cells involved the upregulation of pro-apoptotic genes like bax and puma, and downregulation of the anti-apoptotic gene Bcl-2, indicating the involvement of the mitochondrial-dependent apoptosis pathway. frontiersin.org Molecular docking studies have suggested that these compounds may also inhibit Pim-1 kinase. frontiersin.org In another study, pyrrolo[3,4-d]isoxazole derivatives were found to be active against human cervical carcinoma (HeLa) and SV-40 transformed murine fibroblast cell lines. sciforum.net These compounds were observed to disrupt the actin cytoskeleton in tumor cells, leading to a decrease in filopodia-like membrane protrusions and the disappearance of actin filaments, which supports their antitumor effect. sciforum.net
Cytotoxic Effects of Pyrrolo-Thiazole Derivatives on Various Cancer Cell Lines
| Compound Class | Cell Line | Observed Effect | Potential Pathway | Reference |
|---|---|---|---|---|
| Thiazole-integrated pyrrolotriazinones | MCF-7, A549, HepG2 | Significant cytotoxicity | PI3K pathway inhibition | nih.govresearchgate.net |
| Pyrrolo[2,3-d]pyrimidines | MCF-7, A549 | Strong cytotoxicity, apoptosis, cell cycle arrest | Intrinsic mitochondrial apoptosis (Bcl-2/Bax, Caspases) | nih.gov |
| Bis-thiazoles | Hela, KF-28 (ovarian) | Potent cytotoxicity (nM IC50) | Mitochondrial-dependent apoptosis, Pim-1 kinase inhibition | frontiersin.org |
| Pyrrolo[3,4-d]isoxazoles | HeLa, 3T3-SV40 | Antiproliferative activity | Disruption of actin cytoskeleton | sciforum.net |
Anti-inflammatory Mechanisms, Including Cyclooxygenase (COX) Inhibition
Derivatives of the pyrrolo[3,2-d]thiazole scaffold have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes. mdpi.commdpi.com COX enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. mdpi.com Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting both COX-1 and COX-2 isoforms. nih.gov
Research into novel pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazole (B1194373) derivatives has revealed their potential as selective COX-2 inhibitors. mdpi.comresearchgate.netdntb.gov.ua These compounds have demonstrated a greater affinity for the COX-2 isoenzyme over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com Molecular docking studies have shown that these derivatives bind to the active site of COX-2 in a manner similar to the established anti-inflammatory drug, Meloxicam. mdpi.commdpi.com The binding is stabilized by interactions such as hydrogen bonds with key amino acid residues like Arg120 and Tyr355. mdpi.com
In addition to direct enzyme inhibition, some of these derivatives have been shown to reduce inflammation within cells by mitigating the effects of pro-inflammatory stimuli. mdpi.com For instance, certain N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone have been shown to increase the viability of cells pre-treated with the pro-inflammatory agent lipopolysaccharide (LPS). mdpi.com
Anti-inflammatory Mechanisms of Pyrrolo-Thiazole Derivatives
| Compound Class | Mechanism | Key Findings | Reference |
|---|---|---|---|
| Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles | Selective COX-2 Inhibition | Greater affinity for COX-2 over COX-1; binds to active site similar to Meloxicam. | mdpi.commdpi.com |
| N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone | Cellular Anti-inflammatory Effects | Increased viability of cells exposed to pro-inflammatory LPS. | mdpi.com |
Antioxidant Activity and Free Radical Scavenging Mechanisms
The antioxidant properties of pyrrolo[3,2-d]thiazole derivatives are attributed to their ability to scavenge free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. nih.govnih.gov The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govgrowingscience.comresearchgate.net
Studies on various thiazole and pyrrole derivatives have demonstrated their significant antioxidant potential. nih.govmdpi.com For instance, a series of 4-thiomethyl-functionalised 1,3-thiazoles exhibited high free radical scavenging activity, with some derivatives showing inhibition percentages between 70-97.5%. growingscience.com The presence of a thiazole ring is believed to contribute to the antioxidant activity by influencing the bond dissociation energies of nearby functional groups involved in neutralizing reactive oxygen species (ROS). mdpi.com
Furthermore, new N-methyl substituted thiazole-derived polyphenolic compounds have been synthesized and shown to possess strong antioxidant activity, in some cases exceeding that of standard antioxidants like ascorbic acid and Trolox. mdpi.com The presence of multiple hydroxyl groups on the aromatic rings of these molecules enhances their electron-donating capacity, which is crucial for neutralizing free radicals. mdpi.com Pyrrolo[3,4-d]pyridazinone derivatives have also been shown to reduce levels of reactive oxygen and nitrogen species (RONS) and prevent DNA strand breaks caused by oxidative stress. mdpi.com
Antioxidant Activity of Pyrrolo-Thiazole Derivatives
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| 4-thiomethyl-functionalised 1,3-thiazoles | DPPH | High free radical scavenging activity (70-97.5% inhibition). | growingscience.com |
| N-methyl substituted thiazole-derived polyphenols | DPPH, ABTS, RP | Strong antioxidant activity, in some cases superior to ascorbic acid and Trolox. | mdpi.com |
| Pyrrolo[3,4-d]pyridazinone derivatives | Cell-based assays | Reduced levels of RONS and prevented oxidative DNA damage. | mdpi.com |
Antimicrobial Activities Against Pathogenic Microorganisms (e.g., Bacterial Strains, Fungi)
The growing threat of antimicrobial resistance has spurred the search for new biocidal agents, and pyrrolo[3,2-d]thiazole derivatives have shown promise in this area. nih.gov Hybrid molecules combining pyrrole and thiazole moieties have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov
These novel structural hybrids have demonstrated activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com For example, certain pyrrole-bearing thiazole derivatives have shown considerable inhibition against Escherichia coli and Staphylococcus aureus. biointerfaceresearch.com Fused pyrrole systems, such as pyrrolo[3,2-e]pyrimidines and pyrrolo[3,2-e] nih.govnih.govnih.govtriazines, have also exhibited good antibacterial and antifungal potential. nih.gov Some of these compounds were particularly effective against Gram-positive bacteria and the yeast Candida albicans. nih.gov
The antimicrobial activity of these compounds is influenced by their specific chemical structures. researchgate.net For instance, some 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives have shown higher antimicrobial activity than the standard drugs cefotaxime (B1668864) and fluconazole (B54011) against certain bacterial and fungal strains. mdpi.com
Antimicrobial Activity of Pyrrolo-Thiazole Derivatives
| Compound Class | Target Microorganisms | Key Findings | Reference |
|---|---|---|---|
| Pyrrole-bearing thiazole hybrids | Gram-positive and Gram-negative bacteria, Fungi | Broad-spectrum antimicrobial activity. | nih.govbiointerfaceresearch.com |
| Fused pyrroles (pyrimidines and triazines) | Gram-positive bacteria, Candida albicans, Aspergillus fumigatus, Fusarium oxysporum | Potent antibacterial and antifungal effects. | nih.gov |
| Dihydropyrido[2,3-d]pyrimidine-4-ones and Pyrrolo[2,1-b] nih.govnih.govbenzothiazoles | Bacteria and Fungi | Higher activity than cefotaxime and fluconazole against some strains. | mdpi.com |
Antiviral Action and Proposed Molecular Mechanisms
Pyrrolo[3,2-d]thiazole derivatives and related heterocyclic compounds have been investigated for their potential as antiviral agents. nih.govnih.gov The thiazole ring, being a bioisostere of pyrimidine (B1678525), can be incorporated into molecules to impart antiviral activity. nih.gov
One area of focus has been the development of inhibitors of alphavirus replication. nih.gov Certain 4-substituted-2-thiazole amides have been identified as potent inhibitors of the Chikungunya virus (CHIKV). nih.gov The mechanism of action for some of these compounds involves the blockage of subgenomic viral RNA translation and the synthesis of structural proteins. nih.gov
Other studies have explored the antiviral activity of thiadiazole derivatives against a range of viruses, including herpes simplex virus, Sindbis virus, and Coxsackie virus B4. nih.gov The antiviral potency of these compounds can be influenced by the nature and position of substituents on the heterocyclic ring system. mdpi.com For instance, the introduction of electron-withdrawing groups on an N-aryl substituent has been shown to enhance anti-HIV-1 activity. nih.gov Molecular docking studies have suggested potential viral targets for some of these compounds, including the M2 channel and polymerase basic protein 2 of the influenza A virus. mdpi.com
Antiviral Activity of Thiazole-Containing Derivatives
| Compound Class | Target Virus | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| 4-substituted-2-thiazole amides | Chikungunya virus (CHIKV) | Inhibition of subgenomic viral RNA translation and structural protein synthesis. | nih.gov |
| Thiadiazole derivatives | Herpes simplex virus, Sindbis virus, Coxsackie virus B4, HIV-1 | Varies; may involve inhibition of viral enzymes or other viral/host factors. | nih.gov |
| Thiopyrano[2,3-b]quinolines | Influenza A virus | Potential targeting of the M2 channel and polymerase basic protein 2. | mdpi.com |
Antidiabetic Modulatory Pathways
Certain derivatives containing the thiazole scaffold have shown potential for the management of diabetes through the inhibition of key digestive enzymes. A series of thiourea (B124793) derivatives containing a 4-arylthiazole moiety has been synthesized and evaluated for their inhibitory effects on α-amylase and α-glucosidase. researchgate.net These enzymes are involved in the breakdown of carbohydrates, and their inhibition can help to control postprandial hyperglycemia.
One of the synthesized thioureas was found to be a potent inhibitor of α-amylase, while another was a potent inhibitor of α-glucosidase. researchgate.net These findings suggest that thiazole-containing compounds could be developed as multi-target inhibitors for the management of type 2 diabetes.
Antidiabetic Potential of Thiazole Derivatives
| Compound Class | Target Enzymes | Key Findings | Reference |
|---|---|---|---|
| Thiourea derivatives with a 4-arylthiazole moiety | α-amylase and α-glucosidase | Potent inhibition of both enzymes, suggesting potential for controlling postprandial hyperglycemia. | researchgate.net |
Anticonvulsant Molecular Underpinnings
The search for new anticonvulsant agents with improved efficacy and fewer side effects is an ongoing challenge in medicinal chemistry. nih.gov Pyrrolo[3,2-d]thiazole derivatives and related heterocyclic structures have been identified as promising candidates in this therapeutic area. mdpi.comresearchgate.net
Several studies have reported the anticonvulsant activity of thiazole-bearing compounds in various preclinical models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comnih.gov For instance, a series of thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores showed excellent anticonvulsant activity in both models. mdpi.com
The molecular underpinnings of the anticonvulsant effects of these compounds are still being elucidated, but some evidence points to the involvement of the GABAergic system. nih.gov For example, one promising triazolone derivative was found to significantly increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. nih.gov Molecular docking studies have also suggested that some of these compounds may have an affinity for the GABA-A receptor. researchgate.net
Anticonvulsant Properties of Thiazole-Containing Derivatives
| Compound Class | Preclinical Model | Proposed Mechanism | Reference |
|---|---|---|---|
| Thiazole-bearing 4-thiazolidinones | MES, scPTZ | Not fully elucidated, but structural similarity to known anticonvulsants is a design basis. | mdpi.com |
| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | MES, scPTZ | Increased brain GABA levels. | nih.gov |
| Thiopyrano[2,3-d]thiazoles | scPTZ | Potential affinity for the GABA-A receptor. | researchgate.net |
Structure Activity Relationship Sar Studies and Rational Molecular Design of Pyrrolo 3,2 D Thiazole Derivatives
Influence of Substituent Variations on the Biological Activities of 4-Methyl-4H-pyrrolo[3,2-d]thiazole Analogues
The biological profile of this compound analogues can be significantly altered by introducing different substituents at various positions on the heterocyclic core. Research on analogous pyrrolo-fused systems, such as pyrrolo[3,2-d]pyrimidines, provides insights into how these variations can impact activity. nih.gov
For instance, in studies on related pyrrolo[3,2-d]pyrimidine derivatives, the replacement of an aromatic benzylideneamino side chain with a 2-(piperidin-1-yl)acetamido moiety led to a notable enhancement in cytotoxic activity against several cancer cell lines. nih.gov Specifically, the methyl derivative within this modified series showed the highest anticancer activity. nih.gov This suggests that introducing flexible, nitrogen-containing side chains can be a fruitful strategy for improving the biological efficacy of pyrrolo[3,2-d]thiazole analogues.
Furthermore, substitutions on an appended phenyl ring can also dramatically influence activity. In a series of pyrrolo[3,2-d]pyrimidine anticancer agents, a 4-chloro substitution on a phenyl ring resulted in the most potent compound against the HCT116 colon cancer cell line. nih.gov This highlights the importance of electronic and steric effects of substituents on aromatic moieties attached to the core scaffold.
| Scaffold | Substituent Variation | Biological Activity Tested | Observed Effect | Reference |
|---|---|---|---|---|
| Pyrrolo[3,2-d]pyrimidine | Replacement of (4-nitrobenzylidene)amino side chain with 2-(piperidin-1-yl)acetamido moiety | Anticancer (HCT116, MCF-7, Hep3B cell lines) | Slightly enhanced cytotoxicity. The methyl derivative (8b) was the most active of this series. | nih.gov |
| Pyrrolo[3,2-d]pyrimidine | Variation of substituent on a phenyl ring (e.g., 4-chloro) | Anticancer (HCT116 cell line) | The 4-chloro derivative (9c) was the most active compound tested against this cell line. | nih.gov |
| Polysubstituted Pyrroles | Presence of a cyano (CN) group at the R2 position | Acetylcholinesterase (AChE) Inhibition | Derivatives with a CN moiety showed significantly improved inhibitory potency compared to those with ester groups. | nih.govresearchgate.net |
| Thiazole (B1198619) Derivatives | N-acetyl or propionyl substitutions | Human Adenosine (B11128) A3 Receptor Binding | Greatly increased binding affinity and selectivity. | nih.gov |
Rational Design Principles Guiding the Synthesis of Bioactive Pyrrolo[3,2-d]thiazole Compounds
The synthesis of novel pyrrolo[3,2-d]thiazole compounds is often guided by rational design principles aimed at achieving specific biological effects. researchgate.net A key strategy is scaffold hybridization , where the core scaffold is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. researchgate.netnih.gov For example, designing a molecule that incorporates the pyrrolo[3,2-d]thiazole core with a fragment known to interact with a specific enzyme family, like protein kinases, is a common approach. rsc.org
Another principle is target-oriented design . This involves using computational methods like molecular docking to model how potential derivatives would bind to the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net This allows chemists to prioritize the synthesis of compounds that are predicted to have the most favorable interactions, such as forming hydrogen bonds or hydrophobic interactions with key amino acid residues in the target's binding pocket. nih.govresearchgate.net For instance, pyrrolo-fused heterocycles have been designed to possess the essential pharmacophoric features of Epidermal Growth Factor Receptor (EGFR) inhibitors, a known target in cancer therapy. nih.gov
Identification of Key Pharmacophores within the Pyrrolo[3,2-d]thiazole Scaffold
A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. The pyrrolo[3,2-d]thiazole nucleus itself can be considered a "privileged scaffold"—a core structure that is capable of binding to multiple biological targets. nih.gov
Key pharmacophoric features within this scaffold and its derivatives often include:
The Heterocyclic Core: The fused pyrrole (B145914) and thiazole rings provide a rigid, planar structure with a specific arrangement of hydrogen bond donors (the pyrrole N-H) and acceptors (the thiazole nitrogen and sulfur atoms), which can be crucial for target binding. nih.gov
Substituent Positions: Specific points on the scaffold are key for introducing variations. For example, substituents at the C2 and C5 positions of the thiazole ring and on the nitrogen of the pyrrole ring are common points for modification to explore the chemical space around the core. nih.gov
Strategies for Lead Compound Optimization and Bioisosteric Transformations
Once a "lead compound" with promising activity is identified, medicinal chemists employ various strategies to optimize its properties. Lead optimization aims to improve potency, selectivity, and pharmacokinetic properties. nih.gov
A primary strategy in this phase is bioisosteric replacement . nih.govdocumentsdelivered.com This involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's profile. nih.gov For example, a carboxylic acid group might be replaced with a tetrazole to maintain an acidic character but improve metabolic stability or cell permeability.
In the context of the pyrrolo[3,2-d]thiazole scaffold, bioisosteric replacement could involve:
Ring System Equivalents: Replacing the thiazole ring with a chemically similar ring, such as a thiadiazole or oxazole, to probe the importance of the specific heteroatom arrangement for activity. nih.govnih.gov Studies on adenosine receptor antagonists showed that replacing a thiazole with a 1,2,4-thiadiazole (B1232254) ring could introduce an additional hydrogen bond with the target receptor, thereby increasing affinity. nih.gov
Functional Group Mimics: Swapping a methyl group for a chlorine atom to alter electronic properties while maintaining a similar size.
Scaffold Hopping: A more advanced strategy where the entire pyrrolo[3,2-d]thiazole core is replaced by a structurally different scaffold that maintains the key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical series with improved properties or different intellectual property landscapes. nih.gov
Computational and Theoretical Investigations of 4 Methyl 4h Pyrrolo 3,2 D Thiazole and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Frontier Molecular Orbitals)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of the 4-Methyl-4H-pyrrolo[3,2-d]thiazole system. These methods allow for the calculation of various molecular descriptors that correlate with the molecule's behavior in chemical reactions.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (E_HOMO - E_LUMO) is a key indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.
For the broader class of pyrrolo[3,2-d]thiazole derivatives, DFT calculations can be used to generate electrostatic potential maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. These calculations can also predict other important electronic parameters such as ionization potential, electron affinity, and global hardness and softness, which further characterize the reactivity of these compounds.
| Parameter | Significance | Typical Application for Pyrrolo[3,2-d]thiazoles |
| HOMO Energy | Electron-donating ability | Predicting sites for electrophilic attack |
| LUMO Energy | Electron-accepting ability | Predicting sites for nucleophilic attack |
| HOMO-LUMO Gap | Chemical reactivity and stability | Assessing the kinetic stability of the molecule |
| Electrostatic Potential | Charge distribution | Identifying reactive sites and intermolecular interactions |
Molecular Docking Analyses of Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a protein target.
Studies on related pyrrolo[3,2-d]pyrimidine derivatives have demonstrated the utility of molecular docking in identifying potential anticancer agents. nih.govresearchgate.net For example, docking studies have been performed to predict the binding interactions of these compounds with targets like EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2). nih.govresearchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein.
In one study, the pyrrolo[3,2-d]pyrimidine scaffold was shown to form hydrophobic interactions with specific residues in the ATP binding site of tubulin, a target for anticancer drugs. nih.gov The N1 nitrogen of the pyrrolo[3,2-d]pyrimidine scaffold was also observed to form a hydrogen bond with a water molecule in the crystal structure, which in turn interacts with key amino acid residues. nih.gov Such detailed interaction patterns are crucial for structure-activity relationship (SAR) studies and for the design of more potent inhibitors.
For this compound derivatives, molecular docking could be similarly employed to investigate their potential as inhibitors of various enzymes or receptors. The docking results would provide a rational basis for designing new analogs with improved binding affinity and selectivity.
| Target Protein | Therapeutic Area | Key Interactions Observed in Related Systems |
| EGFR/CDK2 | Cancer | Hydrogen bonding, hydrophobic interactions nih.govresearchgate.net |
| Tubulin | Cancer | Hydrophobic interactions with Leuα252, Alaα316, Leuβ248, Alaβ250, and Leuβ255; Hydrogen bonding nih.gov |
| Pyruvate Kinase | Fungal Infections | Investigated as a potential target for pyrrolo[2,3-d]thiazole derivatives nih.gov |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of conformational changes and the stability of binding over time. While molecular docking provides a static picture of the binding pose, MD simulations can reveal the flexibility of both the ligand and the protein, offering a more realistic representation of the biological system.
For instance, MD simulations have been used to study benzothiazole-thiazole hybrids as potential p56lck inhibitors for cancer treatment. biointerfaceresearch.com These simulations help to understand the structural requirements for potent inhibition and to assess the stability of the predicted binding modes from docking studies. biointerfaceresearch.com By analyzing the trajectory of the simulation, researchers can identify key residues that are crucial for maintaining the binding of the ligand.
In the context of pyrrolo[2',3':3,4]cyclohepta[1,2-d] nih.govresearchgate.netoxazoles, which share a similar tricyclic core, MD simulations have been used to rationalize the binding mode of these compounds to tubulin. nih.gov These simulations confirmed the specificity of the ligands for the colchicine (B1669291) binding site and provided insights into the free energy of binding. nih.gov
For this compound and its derivatives, MD simulations could be employed to:
Assess the stability of the ligand-protein complexes predicted by molecular docking.
Investigate the conformational changes in the protein upon ligand binding.
Calculate the binding free energies to rank potential inhibitors.
Understand the role of solvent molecules in the binding process.
In Silico Prediction of Absorption, Distribution, Metabolism (ADME) Properties for Pyrrolo[3,2-d]thiazole Compounds
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in the early stages of drug discovery. These computational models help to assess the drug-likeness of a compound and to identify potential liabilities before significant resources are invested in its synthesis and testing.
Various computational tools and web servers are available to predict a wide range of ADME properties, including:
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and to determine if a compound has properties that would make it a likely orally active drug in humans.
Aqueous solubility: A key factor affecting drug absorption.
Blood-brain barrier (BBB) penetration: Important for drugs targeting the central nervous system.
Cytochrome P450 (CYP) inhibition: To predict potential drug-drug interactions.
Human intestinal absorption (HIA): To estimate the extent of oral absorption.
Studies on various heterocyclic compounds, including stilbene-linked 1,2,3-triazoles, have successfully used in silico ADME analyses to evaluate their drug-likeness properties. nih.gov For pyrrolo[3,2-d]thiazole derivatives, these predictions would be invaluable in guiding the selection of candidates for further development. For example, a study on fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines included in silico ADMET and toxicity studies to calculate the proposed kinetic and toxicity profiles of the synthesized compounds. nih.gov
| ADME Property | Importance in Drug Discovery | Predicted Outcome for Pyrrolo[3,2-d]thiazole Analogs (Hypothetical) |
| Lipinski's Rule of Five | Oral bioavailability | Likely to be compliant, depending on substituents |
| Aqueous Solubility | Absorption and formulation | Moderate to low, may require formulation strategies |
| Blood-Brain Barrier Penetration | CNS activity | Variable, dependent on specific structural features |
| CYP450 Inhibition | Drug-drug interactions | Potential for inhibition of specific isoforms, needs to be evaluated |
| Human Intestinal Absorption | Oral bioavailability | Good to moderate, depending on physicochemical properties |
Tautomerism and Conformational Analysis of the Pyrrolo[3,2-d]thiazole Ring System
Tautomerism, the interconversion of structural isomers, and conformational analysis are fundamental aspects of the chemistry of heterocyclic compounds. The specific tautomeric form and the preferred conformation of a molecule can significantly influence its chemical reactivity and biological activity.
For the related pyrrolo[2,3-d]pyrimidine system, studies have shown the existence of ring-chain tautomerism. researchgate.net For example, 2,4-diazidopyrrolo[2,3-d]pyrimidines were found to exist in equilibrium with their corresponding tetrazolo[1,5-c]pyrimidine tautomers. researchgate.net The position of this equilibrium was shown to be dependent on the polarity of the solvent. researchgate.net
In the case of thiazole (B1198619) derivatives, UV spectroscopy has been used to study the tautomerism of thiazol-2-amine in different solvents. thieme-connect.de While thiazol-2-amine exists predominantly in the amino form in aqueous solution, the imino form is preferred in the solid state for 2-aryl-substituted derivatives. thieme-connect.de
Conformational analysis of substituted pyrrolo[3,2-d]pyrimidines has been performed using 1H NMR and molecular modeling. nih.govnih.gov These studies revealed that conformational restriction, achieved by incorporating a flexible bond into a ring system, can lead to a significant increase in potency against cancer cells. nih.gov The N5-methylation of the pyrrolo[3,2-d]pyrimidine scaffold was also found to be crucial for potent microtubule depolymerizing activity, which was explained by studying the stable solution conformations. nih.gov
For the this compound ring system, computational methods such as DFT can be used to calculate the relative energies of different possible tautomers and conformers. This information is vital for understanding its chemical behavior and for designing derivatives with specific three-dimensional structures required for interaction with biological targets.
Applications in Advanced Materials Science Featuring the Pyrrolo 3,2 D Thiazole Core
Utilization in Organic Semiconductors and Conductive Materials
The inherent structural features of the pyrrolo[3,2-d]thiazole core, specifically its electron-rich pyrrole (B145914) ring fused with an electron-deficient thiazole (B1198619) ring, suggest its utility as a versatile building block for organic semiconductors. This fusion creates an intramolecular donor-acceptor character, which is a key design principle for tuning the electronic properties of organic materials.
Derivatives of the closely related pyrrolo[3,2-d:4,5-d']bisthiazole system have been synthesized and incorporated into polymers for organic field-effect transistors (OFETs). These materials have exhibited promising semiconducting behavior, demonstrating the potential of the pyrrolo-thiazole framework to facilitate charge transport. The introduction of a methyl group at the 4-position of the pyrrole nitrogen in 4-Methyl-4H-pyrrolo[3,2-d]thiazole is a strategic modification that can enhance solubility and influence the solid-state packing of the molecules, both of which are critical factors for achieving high charge carrier mobility in thin-film devices.
Table 1: Projected Properties of this compound-based Conductive Polymers
| Property | Projected Characteristic | Rationale |
| Charge Carrier Type | Predominantly p-type (hole transport) | The electron-rich pyrrole moiety can be readily oxidized. |
| Solubility | Enhanced by the methyl group | The non-polar methyl group can improve solubility in organic solvents, facilitating solution-based processing. |
| Solid-State Packing | Influenced by the methyl group | The steric hindrance of the methyl group can be used to control intermolecular π-π stacking distances. |
| Band Gap | Tunable through copolymerization | Copolymerization with various aromatic units can systematically alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. |
Development of Optoelectronic Devices Incorporating Pyrrolo[3,2-d]thiazole Architectures
The unique electronic structure of the pyrrolo[3,2-d]thiazole core also makes it an attractive candidate for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The intramolecular charge transfer characteristics can lead to materials with strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, a desirable feature for light-harvesting applications in OPVs.
Furthermore, by chemically modifying the this compound core, for instance, by introducing various functional groups at the 2, 5, or 6 positions, the emission color of the resulting materials could be tuned, making them suitable for use as emitters in OLEDs. The inherent rigidity of the fused ring system is also advantageous, as it can lead to high photoluminescence quantum yields in the solid state.
Table 2: Potential Optoelectronic Applications of this compound Derivatives
| Device | Potential Role of the Derivative | Key Structural Feature to Exploit |
| Organic Photovoltaics (OPVs) | Donor or Acceptor Material | Tunable HOMO/LUMO levels and broad absorption spectrum. |
| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer or Host Material | High photoluminescence quantum yield and tunable emission color. |
| Photodetectors | Active Layer | Strong absorption and efficient charge generation. |
Engineering of Electronic Properties and Their Modulation in Materials Contexts
The electronic properties of materials based on this compound can be precisely engineered through synthetic chemistry. The nitrogen atom of the pyrrole ring provides a convenient handle for introducing various alkyl or aryl groups. The choice of the substituent can significantly impact the electronic properties of the molecule. For example, attaching an electron-donating group would raise the HOMO level, while an electron-withdrawing group would lower it.
Copolymerization is another powerful strategy for modulating the electronic properties. By combining this compound units with other aromatic or heteroaromatic monomers, a wide range of materials with tailored band gaps, and charge transport characteristics can be created. This "molecular engineering" approach allows for the optimization of materials for specific device applications.
Table 3: Strategies for Modulating Electronic Properties of this compound-based Materials
| Modification Strategy | Effect on Electronic Properties | Example |
| Substitution at the 4-position (N-alkylation/arylation) | Modulates HOMO/LUMO levels, influences solubility and morphology. | Introduction of long alkyl chains to improve solubility. |
| Functionalization of the thiazole and pyrrole rings | Alters electron density and introduces specific functionalities. | Bromination followed by cross-coupling reactions to extend conjugation. |
| Copolymerization | Systematically tunes the band gap and charge transport properties. | Copolymerization with electron-deficient units to lower the HOMO level for improved air stability. |
While the direct application of this compound in advanced materials is an area that awaits exploration, the foundational knowledge from related pyrrolo-thiazole systems strongly suggests a promising future. Further research into the synthesis and characterization of polymers and small molecules incorporating this versatile building block is warranted to unlock its full potential in the next generation of organic electronic devices.
Future Research Directions and Emerging Avenues for 4 Methyl 4h Pyrrolo 3,2 D Thiazole Studies
Exploration of Novel and Efficient Synthetic Methodologies for Pyrrolo[3,2-d]thiazoles
The development of new and efficient synthetic routes to the pyrrolo[3,2-d]thiazole core is paramount for advancing research in this area. Current methods often involve multi-step processes with variable yields. Future research will likely focus on the following:
One-Pot Syntheses: Designing single-reaction protocols that combine multiple synthetic steps to improve efficiency, reduce waste, and simplify purification processes.
Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts to create more sustainable synthetic pathways. Recent studies have explored the use of deep eutectic solvents for the synthesis of related thiazole (B1198619) compounds, which could be adapted for pyrrolo[3,2-d]thiazoles. mdpi.com
Catalytic Methods: Investigating novel catalysts, including metal-based and organocatalysts, to enhance reaction rates, yields, and selectivity.
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve yields, a technique that has shown promise in the synthesis of other heterocyclic systems. mdpi.com
Solid-Phase Synthesis: Developing solid-phase synthetic strategies to facilitate the creation of libraries of pyrrolo[3,2-d]thiazole derivatives for high-throughput screening. researchgate.net
A key challenge lies in the selective functionalization of the pyrrolo[3,2-d]thiazole ring system to generate a diverse range of derivatives for biological evaluation.
Identification of Underexplored Biological Targets for Therapeutic Development
While the pyrrolo[3,2-d]thiazole scaffold has been investigated for certain biological activities, a vast landscape of potential therapeutic targets remains unexplored. Future research should aim to:
Expand Screening Panels: Test new derivatives against a wider array of biological targets, including various enzymes, receptors, and ion channels implicated in diseases.
Investigate New Therapeutic Areas: Move beyond traditional areas like anticancer and antimicrobial research to explore potential applications in neurodegenerative diseases, inflammatory disorders, and metabolic syndromes. nih.gov
Mechanism of Action Studies: For compounds that show promising activity, detailed studies are needed to elucidate their precise mechanism of action at the molecular level. This could involve techniques like surface plasmon resonance and transcriptome analysis. nih.gov
Tackling Drug Resistance: Designing and synthesizing pyrrolo[3,2-d]thiazole derivatives that can overcome existing drug resistance mechanisms in cancer and infectious diseases.
Recent research on related pyrrolo-fused heterocycles has identified promising anticancer agents, suggesting that the pyrrolo[3,2-d]thiazole scaffold holds similar potential. mdpi.com For instance, derivatives of the isomeric pyrrolo[2,3-d]thiazole have shown significant fungicidal activity. nih.gov
Integration of Pyrrolo[3,2-d]thiazole Research with High-Throughput Screening and Artificial Intelligence in Drug Discovery
The synergy between traditional chemical synthesis and modern drug discovery technologies can significantly accelerate the identification of new drug candidates.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of pyrrolo[3,2-d]thiazole derivatives against specific biological targets. magtechjournal.com This technology can quickly identify "hit" compounds that can then be optimized. nih.gov
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be used to analyze HTS data, predict the biological activity of virtual compounds, and optimize lead structures. oxfordglobal.comthelifescience.org This computational approach, often referred to as in silico screening, can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. technologynetworks.com AI can also aid in identifying novel drug targets and understanding complex structure-activity relationships. oxfordglobal.comthelifescience.org
Advancements in Functional Materials Innovation Utilizing the Pyrrolo[3,2-d]thiazole Scaffold
Beyond its applications in medicinal chemistry, the unique electronic and photophysical properties of the pyrrolo[3,2-d]thiazole scaffold make it an attractive candidate for the development of novel functional materials. Future research in this area could focus on:
Organic Electronics: Exploring the potential of pyrrolo[3,2-d]thiazole-based molecules as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The inherent charge-transport properties of the fused heterocyclic system are of particular interest.
Sensors: Designing and synthesizing derivatives that can act as selective and sensitive chemical or biological sensors. The ability to functionalize the scaffold allows for the tuning of its interaction with specific analytes.
Dyes and Pigments: Investigating the chromophoric and fluorophoric properties of these compounds for applications as advanced dyes and pigments with enhanced stability and performance characteristics.
The development of eco-friendly synthetic methods for related thiazole-containing materials highlights the growing interest in their application in organic electronics. mdpi.com
Q & A
Q. What synthetic strategies are most effective for constructing the pyrrolo-thiazole core in 4-methyl-4H-pyrrolo[3,2-d]thiazole derivatives?
The synthesis of the pyrrolo-thiazole core often involves cyclization reactions or multi-step heterocyclic assembly. For example, describes a method using substituted benzaldehyde and triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst. Key considerations include:
- Solvent selection : Absolute ethanol or DMSO is preferred to enhance solubility of intermediates.
- Catalytic additives : Glacial acetic acid (5 drops) improves reaction efficiency by protonating intermediates.
- Purification : Crystallization with water-ethanol mixtures yields pure products (65% yield) .
For analogs with benzoylamino substituents (e.g., Ethyl 2-(benzoylamino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate), coupling reactions with activated benzoyl chlorides are recommended .
Q. How can structural characterization techniques resolve ambiguities in the regiochemistry of substituted pyrrolo-thiazoles?
Combined spectroscopic and crystallographic methods are critical:
- NMR analysis : 2D NMR (e.g., HSQC, HMBC) identifies coupling between protons and carbons, resolving ambiguities in substituent positions. highlights NMR’s role in confirming binding modes of thiazole peptides to DNA .
- X-ray crystallography : Definitive for assigning regiochemistry in crystalline derivatives (e.g., methyl or benzoylamino groups) .
- Mass spectrometry : High-resolution MS validates molecular formulas, distinguishing isomers .
Advanced Research Questions
Q. What experimental approaches address contradictions in proposed biosynthetic pathways for thiazole-containing heterocycles?
Discrepancies in biosynthetic pathways (e.g., sulfur source or carbohydrate precursors) require:
- Isotopic labeling : Track sulfur from cysteine or tyrosine using -labeled substrates (as in ) .
- Mutant analysis : Knockout strains (e.g., Bacillus subtilis) can clarify enzymatic roles in thiazole formation .
- In vitro reconstitution : details improved procedures to isolate intermediates like the thiazole tautomer [14], confirming pathway steps .
Q. How can molecular docking guide the design of this compound derivatives for targeting DNA G-quadruplexes?
demonstrates that thiazole peptides bind c-MYC quadruplexes via terminal interactions. Methodological steps include:
- Target selection : Use PDB structures (e.g., 3LD6 in ) for docking simulations .
- Ligand optimization : Adjust substituents (e.g., benzoylamino groups) to enhance π-π stacking with quadruplex termini .
- Validation : Surface plasmon resonance (SPR) or NMR titration quantifies binding affinity .
Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) influence the biological activity of pyrrolo-thiazole derivatives?
Comparative studies (as in ’s table) reveal:
- Lipophilicity : Methyl groups enhance membrane permeability (e.g., Ethyl this compound-5-carboxylate vs. brominated analogs) .
- Electron-withdrawing effects : Trifluoromethyl groups (e.g., in ) improve metabolic stability but may reduce solubility .
- Activity assays : Test derivatives against target enzymes (e.g., 14-α-demethylase lanosterol) using fluorescence-based inhibition assays .
Methodological Challenges and Solutions
Q. How can researchers reconcile conflicting data on the reactivity of pyrrolo-thiazoles in [4+2] cycloaddition reactions?
notes that reaction conditions (solvent, temperature) drastically alter outcomes:
Q. What strategies improve the yield of multi-step syntheses involving pyrrolo-thiazole intermediates?
Key optimizations from and include:
- Stepwise purification : Isolate intermediates after each step (e.g., filtration and crystallization) to avoid side reactions .
- Microwave-assisted synthesis : Reduces reaction time for steps like hydrazide formation (: 18-hour reflux → 2 hours under microwave) .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
